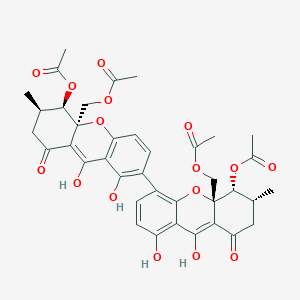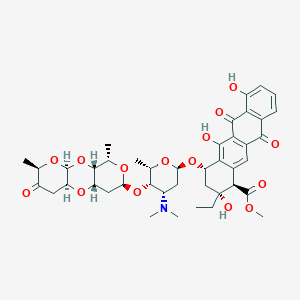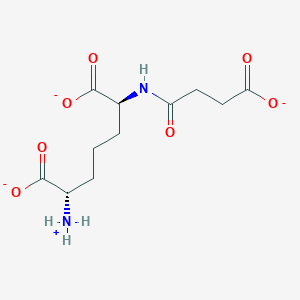
N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-) is dianion of N-succinyl-LL-2,6-diaminopimelic acid having anionic carboxy groups and an ionic primary amino group; major species at pH 7.3. It is a conjugate base of a N-succinyl-LL-2,6-diaminopimelic acid.
Scientific Research Applications
Enzyme Inhibition and Antibacterial Activity
Analogs of diaminopimelic acid, such as N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-), have been synthesized and tested for their ability to inhibit meso-diaminopimelate decarboxylases from Bacillus sphaericus and wheat germ. These analogs do not effectively inhibit L-lysine decarboxylase but show potential as competitive inhibitors of decarboxylases. Some N-modified analogs have also demonstrated preliminary antibacterial activity against Bacillus megaterium (Kelland et al., 1986).
Synthesis for Inhibition of Diaminopimelate Pathway
Stereoselective syntheses of diaminopimelate derivatives, including N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-), have been developed. These are aimed at inhibiting enzymes of the diaminopimelate pathway, a critical component in L-lysine biosynthesis, making them potential candidates for selective antibacterial agents or herbicides (Bold et al., 1992).
Role in Lysine Biosynthesis and Potential as a Herbicide/Antibacterial Target
Diaminopimelate epimerase, a key enzyme for lysine biosynthesis in plants and bacteria, catalyzes the interconversion of LL-DAP and DL(meso)-DAP. The absence of a mammalian homolog of this enzyme makes it a promising target for novel herbicides and antibacterials. The crystal structures of enzyme-inhibitor complexes provide insights into the atomic details of a plant amino acid racemase, which could be critical for designing inhibitors (Pillai et al., 2009).
Epimerase Assay and Properties
Research on diaminopimelate epimerase from Bacillus megaterium has led to the development of assay methods, providing a better understanding of the enzyme's properties. This understanding aids in exploring the potential use of inhibitors for therapeutic or agricultural purposes (White et al., 1969).
Application in Immunoactive Peptide Synthesis
N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-) derivatives have been synthesized for the production of a new immunoactive peptide, RP 56142. This demonstrates the compound's potential in the field of immunology and therapeutic peptide design (Bouchaudon et al., 1989).
properties
Product Name |
N-(3-carboxylatopropionyl)-LL-2,6-diaminopimelate(2-) |
|---|---|
Molecular Formula |
C11H16N2O7-2 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
(2S,6S)-2-azaniumyl-6-(3-carboxylatopropanoylamino)heptanedioate |
InChI |
InChI=1S/C11H18N2O7/c12-6(10(17)18)2-1-3-7(11(19)20)13-8(14)4-5-9(15)16/h6-7H,1-5,12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-2/t6-,7-/m0/s1 |
InChI Key |
GLXUWZBUPATPBR-BQBZGAKWSA-L |
Isomeric SMILES |
C(C[C@@H](C(=O)[O-])[NH3+])C[C@@H](C(=O)[O-])NC(=O)CCC(=O)[O-] |
Canonical SMILES |
C(CC(C(=O)[O-])[NH3+])CC(C(=O)[O-])NC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2(5H)-Furanone, 5-[(1S,7S)-1,7-dihydroxyoctyl]-, (5S)-](/img/structure/B1247587.png)
![Heptyl 8-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]octanoate](/img/structure/B1247592.png)
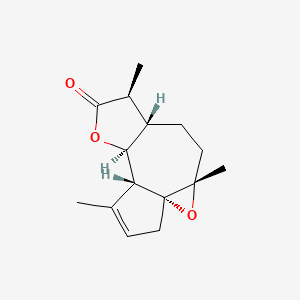
![Kaempferol 3-O-[6-(4-coumaroyl)-beta-D-glucosyl-(1->2)-beta-D-glucosyl-(1->2)-beta-D-glucoside]](/img/structure/B1247598.png)

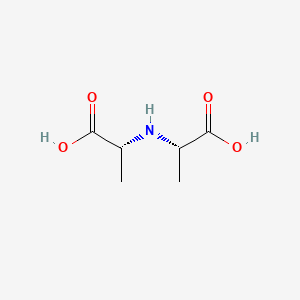
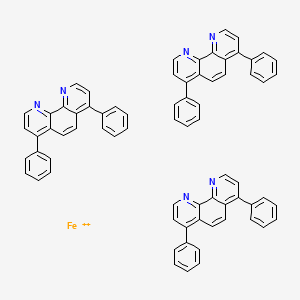
![[Os(eta(5)-C5H5)2]](/img/structure/B1247603.png)
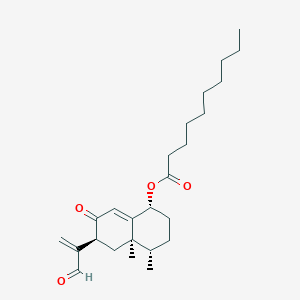
![2-[3-(3-Methoxy-4-Nitrophenyl)-11-Oxo-10,11-Dihydro-5h-Dibenzo[b,E][1,4]diazepin-8-Yl]-N,N-Dimethylacetamide](/img/structure/B1247606.png)

